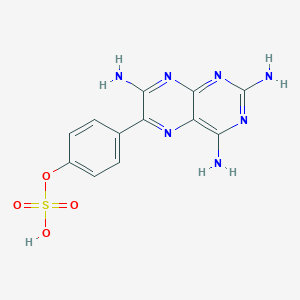

Hydroxytriamterene sulfate

Description

Properties

IUPAC Name |

[4-(2,4,7-triaminopteridin-6-yl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N7O4S/c13-9-7(5-1-3-6(4-2-5)23-24(20,21)22)16-8-10(14)18-12(15)19-11(8)17-9/h1-4H,(H,20,21,22)(H6,13,14,15,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGLZTFAGJYBEIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(N=C(N=C3N=C2N)N)N)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N7O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10933158 | |

| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1476-48-8, 61867-18-3 | |

| Record name | p-Hydroxytriamterene sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxytriamterene sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxytriamterene sulfate ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061867183 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Amino-2,7-diimino-1,2,3,7-tetrahydropteridin-6-yl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10933158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-HYDROXYTRIAMTERENE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7634CQ9ZJD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biochemical Pathways and Enzymatic Mechanisms of Hydroxytriamterene Sulfate Formation

Phase I Metabolism: Hydroxylation of Triamterene (B1681372)

The initial and rate-limiting step in the metabolism of triamterene is its hydroxylation at the 4'-position of the phenyl group, forming 4'-hydroxytriamterene. nih.govresearchgate.net This reaction introduces a hydroxyl group, a more polar functional group, which prepares the molecule for the subsequent Phase II conjugation. nih.govyoutube.com

Role of Cytochrome P450 Enzymes in Triamterene Hydroxylation

The hydroxylation of triamterene is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are membrane-bound hemoproteins primarily located in the endoplasmic reticulum of hepatocytes. nih.govnumberanalytics.comnih.gov These enzymes are central to the metabolism of a vast array of foreign compounds (xenobiotics), including many pharmaceutical drugs. nih.govwikipedia.org The reaction involves the incorporation of one atom of molecular oxygen into the triamterene molecule, a characteristic function of these monooxygenases. youtube.com

Specific Isoenzymes Mediating 4'-Hydroxytriamterene Formation (e.g., CYP1A2)

Extensive research has identified Cytochrome P450 1A2 (CYP1A2) as the principal, if not exclusive, isoenzyme responsible for the 4'-hydroxylation of triamterene in humans. nih.govresearchgate.netnih.gov In vitro studies using human liver microsomes have demonstrated that selective inhibitors of CYP1A2, such as furafylline, can completely block the formation of 4'-hydroxytriamterene. nih.gov Conversely, triamterene has been shown to competitively inhibit the metabolism of caffeine, a known CYP1A2 substrate. nih.gov While other CYP isoenzymes like CYP2A6, CYP2D6, and CYP3A have shown minimal contribution to this metabolic step, their role is considered negligible compared to the primary activity of CYP1A2. nih.gov The expression of CYP1A2 is primarily in the liver and can be induced by factors such as smoking. wikipedia.orgmygenefood.comresearchgate.net

Table 1: In Vitro Inhibition of 4'-Hydroxytriamterene Formation

| Inhibitor | Target CYP Isoenzyme | Concentration (µM) | Inhibition (%) |

|---|---|---|---|

| Furafylline | CYP1A2 | 25 | 100 |

| Omeprazole | CYP1A2 inhibitor/CYP2C19 substrate | 250 | 30 |

| Coumarin | CYP2A6 | 25 | 11 |

| Quinidine | CYP2D6 | 25 | 9 |

| Ketoconazole | CYP3A | 25 | 18 |

| Erythromycin | CYP3A | 250 | 8 |

Data sourced from in vitro studies with human liver microsomes. nih.gov

Phase II Metabolism: Sulfation of 4'-Hydroxytriamterene

Following its formation in Phase I, 4'-hydroxytriamterene rapidly undergoes Phase II metabolism through sulfation. nih.goviarc.fr This conjugation reaction further increases the water solubility of the metabolite, facilitating its excretion. numberanalytics.comnih.gov The resulting product, 4'-hydroxytriamterene sulfate (B86663), is the principal and pharmacologically active metabolite of triamterene. drugbank.comnih.govnih.gov

Mechanism of Conjugation with Active Sulfate

Sulfation involves the transfer of a sulfonate group (SO3-) from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl group of 4'-hydroxytriamterene. numberanalytics.comal-edu.com This reaction, catalyzed by sulfotransferases, is a nucleophilic attack by the hydroxyl group of the substrate on the sulfur atom of PAPS. numberanalytics.com The addition of the highly polar sulfate group significantly alters the physicochemical properties of the molecule. al-edu.com

Involvement of Cytosolic Sulfotransferases

The enzymes responsible for the sulfation of 4'-hydroxytriamterene are cytosolic sulfotransferases (SULTs). nih.govdrugbank.commedicaldialogues.in These enzymes are part of a large family of Phase II metabolizing enzymes that conjugate a wide variety of substrates. drughunter.comupol.cz The specific SULT isoenzymes involved in the sulfation of 4'-hydroxytriamterene have not been as definitively characterized as the CYP450 isoenzyme in Phase I. However, it is established that this conjugation occurs rapidly in the cytosol of liver cells. nih.goviarc.fr

Comparative Analysis of Triamterene and Hydroxytriamterene Sulfate Formation Rates

The conversion of triamterene to its sulfated metabolite is a rapid and efficient process. Following oral administration, both the parent drug and 4'-hydroxytriamterene sulfate can be detected in plasma within 15 minutes. nih.gov However, the plasma and urine concentrations of 4'-hydroxytriamterene sulfate greatly surpass those of the parent drug, triamterene. drugbank.commedscape.com This indicates a high rate of both hydroxylation and subsequent sulfation.

Table 2: Pharmacokinetic Parameters of Triamterene and its Metabolite

| Compound | Time to Peak Plasma Concentration (Tmax) | Terminal Half-life |

|---|---|---|

| Triamterene | ~1.5 hours | 255 ± 42 minutes |

| 4'-Hydroxytriamterene Sulfate | ~1.5 hours | 188 ± 70 minutes |

Data from a study in healthy volunteers after intravenous administration of triamterene. drugbank.com

Metabolic Intermediates and Their Transient Presence

The biotransformation of triamterene into its principal and pharmacologically active metabolite, 4′-hydroxytriamterene sulfate, involves a sequential metabolic pathway characterized by the formation of transient intermediates. The primary and most significant intermediate in this pathway is 4'-hydroxytriamterene.

Following administration, triamterene undergoes extensive first-pass metabolism, primarily in the liver. nih.govnih.gov The initial step is a phase-I reaction involving the rapid hydroxylation of triamterene at the 4'-position of its phenyl ring, yielding 4'-hydroxytriamterene. nih.govdrugbank.com This critical hydroxylation step is the rate-limiting factor in the formation of the final sulfate conjugate and appears to be mediated almost exclusively by the cytochrome P450 enzyme, CYP1A2. nih.govnih.gov

The resulting intermediate, 4'-hydroxytriamterene, is characterized by its remarkably transient presence in the circulatory system. nih.gov Research findings confirm that it is rapidly and efficiently converted to its sulfate ester through a phase-II conjugation reaction. nih.govresearchgate.net This subsequent step is catalyzed by cytosolic sulfotransferases. drugbank.comnih.govmedicaldialogues.inpharmacompass.com

Due to the high efficiency of this conjugation, 4'-hydroxytriamterene is typically detected only in trace amounts, with plasma and urine concentrations often below 1 ng/mL. nih.gov Some kinetic studies have been unable to detect the intermediate metabolite in plasma or urine at all, underscoring the rapid nature of its conversion to 4′-hydroxytriamterene sulfate. researchgate.net Consequently, the plasma and urine concentrations of the sulfate metabolite are substantially higher than those of the parent drug, with plasma levels of 4'-hydroxytriamterene sulfate reported to be 7 to 26 times greater than those of triamterene. researchgate.netnih.gov

While 4'-hydroxytriamterene is the main intermediate, minor metabolic pathways also exist. Very small quantities of other phase-II metabolites, such as N-glucuronides, are also formed. nih.goviarc.frhres.ca Additionally, analysis of renal calculi from patients on triamterene therapy has revealed the presence of not only the parent drug and large amounts of 4'-hydroxytriamterene sulfate but also significant quantities of the intermediate metabolite, hydroxytriamterene. auajournals.orgconsultant360.com

Pharmacokinetic Characterization of Hydroxytriamterene Sulfate

Absorption Dynamics

The absorption of hydroxytriamterene sulfate (B86663) is intrinsically linked to the administration and subsequent metabolism of its parent compound, triamterene (B1681372).

Following oral administration of triamterene, it undergoes rapid and extensive first-pass metabolism, primarily through hydroxylation of the phenyl ring at the 4'-position, a reaction mediated by the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This initial step is rate-limiting. nih.gov The resulting intermediate, 4'-hydroxytriamterene, is then swiftly conjugated by cytosolic sulfotransferases to form hydroxytriamterene sulfate. nih.govnih.gov This metabolic conversion is so rapid that the intermediate metabolite is typically only found in trace amounts in plasma or urine. nih.gov

The formation of this compound is prompt, with both the parent drug and the metabolite being detectable in plasma as early as 15 minutes after oral administration of triamterene. nih.gov Studies have consistently shown that the plasma concentrations of this compound are significantly higher than those of the parent drug. apotex.comdrugs.com Following a 100 mg oral dose of triamterene in healthy male volunteers, plasma concentrations of the sulfate metabolite were observed to be more than 10 times higher than those of unchanged triamterene at identical sampling times. drugbank.comnih.gov

Peak plasma concentrations (Cmax) of this compound are reached relatively quickly. In a study involving healthy volunteers who received a 50 mg oral tablet of triamterene, the Cmax for this compound was 779 ± 310 ng/mL, achieved 1.5 hours post-administration. nih.gov In a separate study with a higher 200 mg dose of triamterene in individuals without liver disease, the peak plasma concentration for the sulfate metabolite was substantially higher, recorded at 2956 ± 320 ng/mL. nih.goviarc.fr

| Triamterene Dose | Subject Group | Peak Plasma Concentration (Cmax) (ng/mL) | Time to Peak (Tmax) (hours) | Source |

|---|---|---|---|---|

| 50 mg | Healthy Volunteers | 779 ± 310 | 1.5 | nih.gov |

| 200 mg | Patients without Liver Disease | 2956 ± 320 | Not Specified | nih.goviarc.fr |

The route of triamterene administration influences the pharmacokinetic profile of this compound. In a crossover trial, healthy volunteers received either a 10 mg intravenous infusion of triamterene over 10 minutes or a 50 mg oral tablet. nih.gov Following the intravenous infusion, the terminal half-life for this compound was determined to be 188 ± 70 minutes. nih.govdrugbank.com After oral administration, the metabolite was detected within 15 minutes and peaked at 1.5 hours, with a half-life not significantly different from that observed after intravenous administration. nih.gov

Interestingly, studies in animal models suggest that the extent of sulfate conjugation may be dependent on the administration route. When Sprague-Dawley rats were given [14C]triamterene subcutaneously, only 1% to 5% of the total radioactivity excreted was in the form of the sulfate metabolite, a potentially low level that may be a consequence of the administration route. nih.gov

Distribution Profile

The distribution of this compound in the body is characterized by its high plasma protein binding and relatively small volume of distribution.

This compound is extensively bound to plasma proteins. Research indicates that approximately 90% to 91% of the metabolite is bound to these proteins. nih.goviarc.frcachefly.net This is significantly higher than the protein binding of its parent compound, triamterene, which is about 55-67%. nih.goviarc.frmedicaldialogues.in The higher degree of protein binding for the metabolite is possibly due to ionic bonding between the sulfate group and proteins, in addition to hydrophobic interactions. nih.goviarc.fr An unbound fraction of 0.10 for the metabolite in plasma has been reported, which corresponds to 90% protein binding. drugbank.comnih.gov

The volume of distribution provides insight into how a substance is distributed throughout the body's tissues. For this compound, the volume of distribution of the central compartment has been determined to be 0.11 L/kg following intravenous administration of triamterene in healthy volunteers. drugbank.commedicaldialogues.inpharmacompass.com This relatively low value suggests that the distribution of the metabolite is largely confined to the vascular space, which is consistent with its high degree of plasma protein binding.

| Parameter | Value | Source |

|---|---|---|

| Plasma Protein Binding | 90-91% | nih.goviarc.frcachefly.net |

| Unbound Fraction in Plasma | 0.10 | drugbank.comnih.gov |

| Volume of Distribution (Central Compartment) | 0.11 L/kg | drugbank.commedicaldialogues.inpharmacompass.com |

While the parent drug triamterene has been shown to accumulate in highly perfused tissues like the kidneys and liver, specific studies on the tissue distribution of the this compound metabolite are limited. nih.goviarc.fr However, clinical observations provide indirect evidence of its distribution. For instance, the presence of 4′-hydroxytriamterene sulfate has been identified in crystalline form within kidney biopsies, indicating that it distributes to and can accumulate in kidney tissue. plos.org

Furthermore, in individuals with impaired renal function, a significant and progressive accumulation of the sulfate metabolite in plasma is observed. pharmacompass.comdrugs.com This is because renal excretion is the primary elimination pathway for this compound. pharmacompass.com Similarly, increased plasma levels of the metabolite have been noted in elderly patients, whose renal clearance may be reduced. apotex.comdrugs.com

Elimination Kinetics

The elimination of this compound from the body is a multifaceted process primarily involving the kidneys, with a contribution from biliary excretion.

Renal Clearance of this compound

The primary route for the elimination of this compound is through renal excretion. nih.govpharmacompass.com Following intravenous administration of the parent drug, triamterene, the renal clearance of its sulfate metabolite is approximately 0.17 ± 0.061 L/minute. nih.goviarc.fr After oral administration, the renal clearance value is similar, at 0.15 ± 0.03 L/minute. nih.goviarc.fr The total urinary recovery of the sulfate metabolite accounts for about 50% of the administered dose. nih.goviarc.fr Both glomerular filtration and tubular secretion are the mechanisms by which triamterene and its metabolites are excreted by the kidneys. drugbank.comhres.cahres.ca In cases of renal impairment, the excretion of this compound is diminished in proportion to the reduction in creatinine (B1669602) clearance, leading to its accumulation in the plasma. nih.govnih.govnih.gov

Comparison of Metabolite and Parent Drug Renal Clearance

A noteworthy characteristic of triamterene's disposition is that the renal clearance of its major metabolite, this compound, is lower than that of the parent drug itself. drugbank.comdrugbank.com Following a 10 mg intravenous infusion of triamterene in healthy volunteers, the renal clearance of triamterene was 0.22 ± 0.1 L/minute, compared to 0.17 ± 0.061 L/minute for its sulfate metabolite. nih.goviarc.fr Similarly, after a 50 mg oral dose, the renal clearance was 0.18 ± 0.05 L/minute for triamterene and 0.15 ± 0.03 L/minute for the metabolite. nih.goviarc.fr This difference is primarily attributed to the extensive plasma protein binding of the metabolite. nih.gov The unbound fraction of this compound in plasma is only about 0.10, whereas for triamterene it is 0.39. drugbank.com This high degree of protein binding limits the amount of the metabolite available for renal clearance. drugbank.comdrugbank.com

| Administration Route | Compound | Renal Clearance (L/min) | Source |

|---|---|---|---|

| Intravenous (10 mg) | Triamterene | 0.22 ± 0.1 | nih.goviarc.fr |

| This compound | 0.17 ± 0.061 | nih.goviarc.fr | |

| Oral (50 mg) | Triamterene | 0.18 ± 0.05 | nih.goviarc.fr |

| This compound | 0.15 ± 0.03 | nih.goviarc.fr |

Contribution of Biliary Excretion to Metabolite Elimination

In addition to renal clearance, biliary excretion plays a role in the elimination of this compound. iarc.frdrugs.com It is estimated that approximately half of the formed metabolite is excreted via the bile. researchgate.net This pathway becomes particularly significant in certain disease states. For instance, in patients with hepatitis, the biliary excretion of this compound is significantly reduced. nih.govnih.gov This reduction in biliary elimination leads to a compensatory increase in its renal clearance. researchgate.net

Half-Life of this compound

The terminal half-life of this compound has been determined in pharmacokinetic studies. Following intravenous infusion of triamterene in healthy volunteers, the half-life of its sulfate metabolite was found to be 188 ± 70 minutes. nih.goviarc.frdrugbank.comnih.gov The half-life of the metabolite after oral administration of triamterene did not show a significant difference from the value observed after intravenous administration. nih.gov

Population Pharmacokinetics and Variability

The pharmacokinetic properties of this compound can be significantly altered in specific patient populations, particularly those with impaired liver function.

Pharmacokinetic Alterations in Hepatic Impairment (Cirrhosis, Hepatitis)

Liver diseases, such as cirrhosis and hepatitis, can markedly alter the pharmacokinetics of triamterene and its metabolite, this compound. nih.govnih.gov

In patients with alcoholic cirrhosis, the metabolic pathway of triamterene is impaired. nih.gov Studies have shown that in cirrhotic patients, peak plasma concentrations of the parent drug, triamterene, are substantially increased, while the concentrations of the this compound metabolite are reduced. nih.gov For example, in one study involving patients with cirrhosis and ascites, the average plasma concentration of triamterene was 13 times higher than in healthy controls (586 ± 126 ng/mL vs. 45 ± 8 ng/mL), whereas the concentration of the sulfate metabolite was somewhat lower (747 ± 502 ng/mL vs. 967 ± 177 ng/mL). researchgate.netnih.gov Furthermore, the renal clearance of both triamterene and its sulfate metabolite was found to be reduced in patients with cirrhosis. nih.gov

In cases of hepatitis, the primary alteration is a significant reduction in the biliary excretion of this compound. nih.govnih.gov This leads to an increased reliance on the renal pathway for its elimination. researchgate.net

| Parameter | Healthy Controls | Patients with Cirrhosis | Source |

|---|---|---|---|

| Triamterene Peak Plasma Concentration (ng/mL) | - | 1434 ± 184 | nih.gov |

| This compound Peak Plasma Concentration (ng/mL) | - | 469 ± 84 | nih.gov |

| Average Triamterene Plasma Concentration (ng/mL) | 45 ± 8 | 586 ± 126 | researchgate.netnih.gov |

| Average this compound Plasma Concentration (ng/mL) | 967 ± 177 | 747 ± 502 | researchgate.netnih.gov |

| Triamterene Renal Clearance (mL/min) | 14.4 ± 1.5 | 2.8 ± 0.7 | nih.gov |

| This compound Renal Clearance (mL/min) | 116.7 ± 11.6 | 38.0 ± 6.6 | nih.gov |

Impact on Hydroxylation and Biliary Excretion

The formation of this compound is a critical step in the metabolism of triamterene. In healthy individuals, this process is efficient, leading to plasma concentrations of the sulfate metabolite that are significantly higher than the parent drug. researchgate.netdrugbank.com

Biliary excretion plays a role in the elimination of this compound. researchgate.net Studies have shown that in certain conditions, such as hepatitis, the biliary excretion of this metabolite can be reduced. nih.govnih.gov This suggests that alterations in liver function can impact the elimination pathways of this compound.

Changes in this compound to Triamterene Ratio

The ratio of this compound to triamterene in plasma and urine provides insight into the metabolic activity of an individual. In healthy subjects, plasma concentrations of this compound can be 7 to 26 times higher than those of triamterene. researchgate.net Similarly, in urine, the concentration of the metabolite is typically 4 to 13 times greater than the parent compound. researchgate.net

Certain conditions can alter this ratio. For instance, in patients with liver cirrhosis, the ability to hydroxylate triamterene is diminished. nih.gov This leads to higher plasma concentrations of triamterene and lower concentrations of this compound, thereby decreasing the metabolite-to-parent drug ratio. nih.goviarc.fr

| Condition | Peak Plasma Triamterene (ng/mL) | Peak Plasma this compound (ng/mL) | Source |

| Healthy Individuals | 559 ± 48 | 2956 ± 320 | iarc.frpharmacompass.com |

| Alcoholic Cirrhosis | 1434 ± 184 | 469 ± 84 | iarc.frpharmacompass.com |

Pharmacokinetic Alterations in Renal Impairment

Renal function significantly influences the pharmacokinetics of this compound. While renal elimination is a minor pathway for the parent drug, triamterene, it is the primary route for its active metabolite. nih.goviarc.fr

Reduced Excretion Correlated with Creatinine Clearance

The excretion of this compound is directly correlated with creatinine clearance, a key indicator of renal function. nih.govnih.govnih.gov As creatinine clearance declines, so does the renal clearance of the metabolite. nih.govnih.gov This relationship highlights the kidney's crucial role in eliminating this compound from the body. cachefly.net

Accumulation of this compound

In individuals with renal impairment, the reduced excretion of this compound leads to its accumulation in the plasma. nih.goviarc.frnih.gov This accumulation is progressive and substantial as renal function worsens. nih.goviarc.fr In contrast, the plasma concentrations of the parent drug, triamterene, are not significantly increased in patients with reduced renal function. nih.goviarc.fr The accumulation of the active metabolite is a major concern in patients with kidney disease. researchgate.netnih.gov

| Renal Function | Impact on Triamterene Plasma Levels | Impact on this compound Plasma Levels | Source |

| Normal | Not significantly affected | Normal | nih.goviarc.fr |

| Impaired | Negligible increase | Substantial and progressive accumulation | nih.goviarc.fr |

Age-Related Pharmacokinetic Changes

The aging process can lead to physiological changes that affect drug pharmacokinetics, and this compound is no exception. nih.govnih.gov

Impaired Elimination in Older Patients

Studies have indicated that the elimination of triamterene and its metabolite can be impaired in older adults. nih.govnih.gov Renal clearances of both this compound and its parent drug have been shown to be reduced in elderly patients, often due to age-related declines in renal function. drugs.comdrugs.comnih.govfda.gov This can lead to increased plasma levels of the metabolite. drugs.comnih.govfda.govfda.gov Early reports suggested that the time to reach peak concentrations of this compound is prolonged in older individuals compared to younger subjects. nih.gov However, a more recent study that excluded individuals with conditions affecting renal or hepatic function did not find a significant reduction in triamterene hydroxylation in the elderly. nih.goviarc.fr

Increased Plasma Concentrations in Geriatric Populations

The pharmacokinetic profile of this compound, the primary and pharmacologically active metabolite of triamterene, exhibits notable alterations in geriatric populations. nih.govtandfonline.comdrugbank.com Studies have demonstrated that elderly patients often show increased plasma levels of this compound. gskpro.comfda.gov This phenomenon is primarily attributed to age-related declines in renal function, which leads to a reduction in the renal clearance of the metabolite. gskpro.comfda.govdrugs.com

Early reports indicated that after a 50 mg oral dose of triamterene, the time to reach peak concentrations of this compound was prolonged in older individuals compared to younger ones. nih.goviarc.fr This delay suggested a potential decrease in the hydroxylation process with age. nih.goviarc.fr Furthermore, the systemic clearance of both triamterene and its sulfate metabolite was observed to decline significantly with advancing age. nih.goviarc.fr One study reported that the mean peak concentration of the parent drug, triamterene, was substantially higher in older patients (84 ng/mL) compared to their younger counterparts (41 ng/mL), which can influence the subsequent levels of the metabolite. nih.goviarc.fr

However, a more recent study involving healthy elderly (mean age, 68 ± 5 years) and young (mean age, 25 ± 2 years) individuals did not find a significant reduction in the hydroxylation of triamterene. nih.gov In this research, the renal clearance was similar between the two age groups, though it's important to note that the study excluded individuals with conditions that could affect renal or hepatic function. nih.gov Despite these conflicting findings on the metabolic rate, the general consensus points towards reduced elimination and consequently higher plasma concentrations of this compound in the elderly, making frequent monitoring advisable in this demographic. gskpro.comfda.govdrugs.com

Table 1: Comparative Pharmacokinetic Parameters of Triamterene in Geriatric vs. Younger Populations

| Parameter | Geriatric Patients | Younger Patients | Reference |

| Mean Peak Triamterene Concentration (after 50 mg oral dose) | 84 ng/mL | 41 ng/mL | nih.goviarc.fr |

Pharmacokinetic Modeling and Compartment Analysis

The disposition of triamterene and its major metabolite, this compound, has been characterized using pharmacokinetic modeling. drugbank.com Following oral administration, the plasma concentration-time course of the sulfate conjugate mirrors that of the parent drug, triamterene, although the metabolite's concentrations are substantially higher, often by more than tenfold at identical sampling times. drugbank.com This characteristic disposition has been successfully fitted to compartment models to better understand the underlying processes. drugbank.com

Development of Compartment Models Incorporating First-Pass Metabolism

Given that triamterene undergoes extensive hepatic metabolism, a significant first-pass effect is a crucial feature of its pharmacokinetics. nih.govnih.gov Pharmacokinetic models for triamterene have been specifically developed to incorporate this first-pass metabolic process. drugbank.com These models account for the rapid conversion of triamterene to p-hydroxytriamterene, which is then quickly conjugated to form the active sulfate ester, this compound. nih.govtandfonline.comdrugbank.comnih.gov

The total plasma clearance of triamterene is high, indicating rapid metabolism. nih.gov After oral administration, both the parent drug and this compound are detectable in plasma within 15 minutes. nih.gov The bioavailability of oral triamterene is approximately 52%, while the extent of absorption is around 83%, highlighting the substantial impact of first-pass metabolism. nih.govnih.govnih.gov Compartment models that integrate these parameters are essential for accurately describing the pharmacokinetic profiles of both the parent drug and its active metabolite. drugbank.com

Correlation of Bioavailability with In Vitro Tests

Establishing a correlation between in vitro test results and in vivo bioavailability (in vitro-in vivo correlation or IVIVC) is a key goal in pharmaceutical development. kinampark.com For triamterene and its metabolite, the bioavailability of different dosage forms has been successfully correlated with in vitro tests. nih.govtandfonline.comdrugbank.comnih.gov

In vitro dissolution testing is a fundamental tool used for this purpose. kinampark.comresearchgate.net Studies have explored enhancing the dissolution characteristics of triamterene, a poorly water-soluble drug, through methods like solid dispersions with polyethylene (B3416737) glycols (PEGs). nih.gov The release profiles from these formulations are quantified and compared with in vivo data to assess the effectiveness of the formulation strategy. nih.gov For poorly soluble drugs, developing a bio-relevant dissolution method, for instance by using media containing surfactants like sodium lauryl sulfate, is critical for achieving a meaningful IVIVC. nih.gov

In addition to dissolution, permeability is a critical factor for oral absorption. The Caco-2 cell monolayer, a human colon epithelial cancer cell line, serves as a widely accepted in vitro model to predict human intestinal permeability. nih.govevotec.comspringernature.com These cells form tight junctions and express transporters and enzymes, mimicking the human intestinal epithelium. nih.govspringernature.com By measuring the rate of flux of a compound across these cell monolayers, researchers can predict its in vivo absorption potential. evotec.com For compounds like triamterene, which are subject to transport mechanisms, the Caco-2 model is more representative of human absorption than simple artificial membrane assays. evotec.com Combining data from both dissolution and permeability assays provides a comprehensive in vitro basis for predicting the in vivo bioavailability of this compound. americanpharmaceuticalreview.comnih.gov

Pharmacological Activity and Molecular Mechanisms of Hydroxytriamterene Sulfate

Intrinsic Pharmacological Activity as a Phase II Metabolite

Hydroxytriamterene sulfate (B86663) is a pharmacologically active metabolite that retains diuretic properties similar to triamterene (B1681372). drugbank.comnephros.gr Studies have demonstrated that this phase II metabolite is effective on its own. When studied in microperfusion experiments on rat submaxillary ducts, a model for the distal nephron, hydroxytriamterene sulfate was shown to decrease the reabsorption of sodium (Na+) ions and the secretion of potassium (K+) ions. drugbank.com This action on ion transport is the basis of its diuretic and potassium-sparing effects. Further research on isolated frog skin confirmed that the sulfate ester possesses a pharmacological activity on sodium transport that is qualitatively similar to the parent compound, triamterene. numberanalytics.com The activity of this metabolite is significant, as it is the primary form of the drug found circulating in the plasma and excreted in the urine following the administration of triamterene. drugbank.comnih.gov

Mechanistic Similarities and Differences to Parent Triamterene

The fundamental mechanism of action for both triamterene and its sulfate metabolite is the blockade of the epithelial sodium channel (ENaC) on the luminal side of the late distal tubule and collecting duct in the kidneys. researchgate.netredheracles.netnih.gov By inhibiting this channel, both compounds reduce the reabsorption of sodium from the forming urine back into the blood. This leads to increased sodium and water excretion (natriuresis and diuresis) while simultaneously reducing the electrical driving force for potassium secretion into the tubule, thus conserving potassium. drugbank.comnumberanalytics.com

While their primary mechanism is the same, there are notable differences:

Potency: In studies using expressed rat ENaC in Xenopus oocytes, this compound was found to inhibit the channel with an approximately twofold lower affinity than triamterene, suggesting it has a nominally lower intrinsic potency. researchgate.netresearchgate.net However, in studies on hormone-stimulated frog skin, the parent compound, triamterene, was observed to be more effective than its metabolites. numberanalytics.com

Pharmacokinetics: A key difference lies in their disposition within the body. This compound is more highly bound to plasma proteins (approximately 91-93%) compared to triamterene (around 55-67%). drugbank.comnih.gov This difference influences their renal handling; triamterene can be eliminated by both glomerular filtration and tubular secretion, whereas its highly protein-bound sulfate metabolite is eliminated almost exclusively by tubular secretion. nih.govnih.gov

| Property | Triamterene | This compound |

|---|---|---|

| Primary Target | Epithelial Sodium Channel (ENaC) | Epithelial Sodium Channel (ENaC) |

| Mechanism | Direct blockade of ENaC | Direct blockade of ENaC |

| Plasma Protein Binding | ~55-67% | ~91-93% |

| Renal Elimination | Glomerular filtration and tubular secretion | Primarily tubular secretion |

| Relative Plasma Concentration | Low | High (greatly exceeds parent drug) |

Contribution to Overall Pharmacological Profile of Triamterene

The high circulating levels of the active metabolite mean that it is essentially responsible for a significant portion, estimated to be about half, of the natriuretic and potassium-sparing (antikaliuretic) effects observed after taking triamterene. drugbank.com Therefore, the clinical efficacy of triamterene is a composite of the actions of both the parent drug and its more abundant active metabolite.

| Parameter | Triamterene | This compound |

|---|---|---|

| Peak Plasma Concentration (Cmax) | 26.4 ± 17.7 ng/mL | 779 ± 310 ng/mL |

| Time to Peak (Tmax) | ~1.5 hours | ~1.5 hours |

| Terminal Half-Life (t½) | ~255 minutes | ~188 minutes |

Interaction with Specific Biological Targets (e.g., Aldosterone (B195564) Receptor Antagonism)

The specific and primary biological target for this compound, like its parent compound, is the epithelial sodium channel (ENaC). researchgate.netredheracles.net Its pharmacological activity is a result of the direct blockade of this channel. numberanalytics.com

It is critical to distinguish this mechanism from that of other potassium-sparing diuretics like spironolactone (B1682167) and eplerenone. This compound is not an aldosterone receptor antagonist. drugbank.comnih.govfda.gov Its effect is direct and does not depend on the presence or absence of aldosterone. nih.govfda.govmedscape.com This is evidenced by the fact that triamterene's activity can be demonstrated in adrenalectomized animals and in patients with Addison's disease, a condition characterized by a lack of aldosterone. nih.govfda.gov The drug inhibits the distal tubular exchange mechanism directly, rather than by competing with mineralocorticoids. nih.gov

Potential for Nonsense Suppression Activity

Recent research has uncovered a novel function for the parent compound, triamterene, that is unrelated to its diuretic activity. Studies have shown that triamterene can function as a nonsense suppression agent, also known as a read-through agent. mdpi.comsciprofiles.comnih.gov This process involves enabling the ribosome to read through a premature termination codon (PTC) in messenger RNA (mRNA), which would otherwise lead to the production of a truncated, non-functional protein. mdpi.com

In cell and animal models of Mucopolysaccharidosis I-Hurler (MPS I-H), a genetic disease caused by a nonsense mutation, triamterene was able to restore sufficient enzyme function to normalize the accumulation of glycosaminoglycans. mdpi.comuco.es Significantly, this nonsense suppression activity was found to be independent of ENaC function, the target for its diuretic effect. mdpi.comsciprofiles.com

Currently, research has focused on the parent drug, triamterene, for this activity. The direct ability of this compound to act as a nonsense suppression agent has not been explicitly reported. However, given that it is the major and persistent metabolite in the body with structural similarities to triamterene, its potential contribution to or independent activity in nonsense suppression remains an important area for future investigation.

Analytical Methodologies for Hydroxytriamterene Sulfate Quantification

Chromatographic Techniques

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), have been a mainstay for the analysis of hydroxytriamterene sulfate (B86663). These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

The inherent fluorescence of hydroxytriamterene sulfate makes HPLC coupled with a fluorescence detector a highly specific and sensitive method for its quantification. researchgate.net This approach allows for the detection of the compound at low concentrations typically found in biological fluids. Fluorescence detection is generally performed with an excitation wavelength of approximately 365 nm and an emission wavelength of around 440 nm. researchgate.net

One of the significant advantages of using HPLC with fluorescence detection is the ability to directly inject diluted plasma and urine samples, obviating the need for complex and time-consuming extraction procedures. This is made possible by the high selectivity of the fluorescence detector, which minimizes interference from endogenous components present in the biological matrix.

The choice of solvent system and internal standard is critical for achieving accurate and reproducible HPLC analysis. Different solvent systems have been developed to optimize the separation of this compound from its parent drug, triamterene (B1681372), and other potential interferences in various biological samples.

For the simultaneous analysis of this compound and triamterene in plasma, a mobile phase consisting of 12% acetonitrile (B52724) at a pH of 5.5 has been utilized, with cefamandole (B1668816) serving as the internal standard. researchgate.net When analyzing urine samples for this compound, triamterene, and hydroxytriamterene, a mobile phase of 13% acetonitrile at pH 5.3 with hydroflumethiazide (B1673452) as the internal standard has been reported. researchgate.net For the specific analysis of triamterene in plasma, a higher concentration of acetonitrile (30%) at pH 4.0 is used, with furosemide (B1674285) as the internal standard. researchgate.net

A simplified method for the simultaneous determination of triamterene and this compound uses a Spherisorb-NH2 column with a mobile phase composed solely of a buffer solution in water, which allows for direct injection of diluted plasma and urine without protein precipitation.

Table 1: HPLC Solvent Systems and Internal Standards for this compound Analysis

| Analyte(s) | Matrix | Mobile Phase | Internal Standard |

| This compound & Triamterene | Plasma | 12% Acetonitrile, pH 5.5 | Cefamandole |

| This compound, Triamterene, & Hydroxytriamterene | Urine | 13% Acetonitrile, pH 5.3 | Hydroflumethiazide |

| Triamterene | Plasma | 30% Acetonitrile, pH 4.0 | Furosemide |

| Triamterene & this compound | Plasma, Urine | Buffer solution in water | Not specified |

HPLC methods with fluorescence detection demonstrate excellent sensitivity for quantifying this compound in biological fluids. The detection limits achieved are well within the concentration ranges observed in clinical and pharmacokinetic studies.

In plasma, a detection limit of 2 ng/mL for this compound has been reported. researchgate.net For urine, the sensitivity limit is 0.1 µg/mL. researchgate.net Another rapid HPLC method reported a detection limit of 20 ng/mL for this compound in plasma.

Table 2: Detection Limits of this compound by HPLC with Fluorescence Detection

| Biological Fluid | Detection Limit |

| Plasma | 2 ng/mL researchgate.net |

| Plasma | 20 ng/mL |

| Urine | 0.1 µg/mL researchgate.net |

Capillary Electrophoresis (CE) with UV and Laser-Induced Fluorescence (LIF) Detection

Capillary electrophoresis (CE) has emerged as a powerful alternative to HPLC for the analysis of this compound. nih.gov This technique separates ions based on their electrophoretic mobility in an electric field. CE offers advantages in terms of speed, simplicity, and low consumption of reagents and samples. nih.govnih.gov For the detection of this compound, both conventional UV detection and the more sensitive laser-induced fluorescence (LIF) detection have been employed. nih.gov

Comparative Sensitivity of Detection Methods

A direct comparison of UV and LIF detection methods in CE for the analysis of this compound in human urine highlights the superior sensitivity of LIF detection. nih.gov The limit of quantification for this compound was found to be eightfold lower with LIF detection (50 ng/mL) compared to UV detection (400 ng/mL). nih.gov This enhanced sensitivity of LIF detection is a significant advantage when analyzing samples with very low concentrations of the analyte. nih.gov The LIF detection typically utilizes a helium-cadmium laser operating at a wavelength of 325 nm. nih.gov

Table 3: Comparative Sensitivity of CE Detection Methods for this compound in Urine

| Detection Method | Limit of Quantification (LOQ) |

| UV Detection | 400 ng/mL nih.gov |

| Laser-Induced Fluorescence (LIF) Detection | 50 ng/mL nih.gov |

Speed and Simplicity of Analysis

One of the key advantages of CE is the speed and simplicity of the analysis. nih.gov The analysis of this compound in urine can be performed rapidly, with a single run taking less than 10 minutes using the CE-UV method and less than 2.5 minutes with the CE-LIF method. nih.gov Furthermore, due to the high resolving power of CE and the selectivity of the detection methods, direct analysis of urine samples is feasible without interference from endogenous compounds, simplifying the sample preparation process. nih.gov

Capillary Electrophoresis (CE) with UV and Laser-Induced Fluorescence (LIF) Detection

Spectrofluorimetric Determination

Spectrofluorimetry is a highly sensitive and straightforward method for the determination of this compound. This technique leverages the native fluorescence of the compound, offering a distinct advantage in terms of selectivity and sensitivity.

A simple and rapid spectrofluorimetric method has been developed for the concurrent determination of triamterene and its primary metabolite, this compound, in urine. researchgate.net This method has proven to be very effective, providing satisfactory results for their analysis. researchgate.net The intrinsic fluorescence of these compounds allows for their direct measurement, often with minimal sample preparation.

Further research has explored the use of solid-phase and aqueous solution luminescence for the determination of triamterene and this compound in urine and pharmaceutical formulations. researchgate.netconicet.gov.ar

Sample Preparation Strategies for Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate quantification of this compound in complex biological matrices such as plasma and urine. The primary goals of sample preparation are to remove interfering substances, concentrate the analyte, and ensure compatibility with the chosen analytical instrument.

Protein precipitation is a common and straightforward technique for preparing plasma samples for analysis. This method involves adding a precipitating agent, such as a salt or an organic solvent, to the plasma sample to denature and remove proteins that can interfere with the analysis.

For the analysis of triamterene and its metabolites, plasma samples are often processed by protein precipitation before being subjected to high-performance liquid chromatography (HPLC). researchgate.netresearchgate.netalljournals.cn Following the addition of the precipitating agent, the sample is centrifuged, and the resulting supernatant, which contains the analyte of interest, is collected for injection into the HPLC system. iarc.fr

Solid-Phase Extraction (SPE) is a more selective and efficient sample preparation technique compared to protein precipitation. It is widely used for the extraction and purification of triamterene and this compound from biological samples, particularly urine.

A simple and rapid method employing reversed-phase C18 solid-phase extraction has been successfully developed for the separation and subsequent fluorimetric determination of triamterene and this compound in urine. researchgate.net This approach has demonstrated very satisfactory results. researchgate.net Tandem SPE methods, which involve connecting two different types of cartridges (e.g., C18 and MCX) in series, have been shown to provide superior extraction yields (greater than 86%) and more effective removal of endogenous interferences from plasma samples compared to using a single cartridge. researchgate.net

Table 2: Solid-Phase Extraction Details for Triamterene and Metabolites

| Parameter | Details |

|---|---|

| SPE Sorbent | Reversed-phase C18 researchgate.net |

| Application | Separation of triamterene and this compound in urine researchgate.net |

| Tandem SPE | C18 and MCX cartridges in series for plasma samples researchgate.net |

| Extraction Yield (Tandem) | >86% researchgate.net |

Cloud Point Extraction (CPE) is an environmentally friendly and efficient sample preparation technique that has been applied to the extraction of triamterene from biological fluids. researchgate.net This method is based on the property of certain surfactants in aqueous solutions to form micelles and become turbid when heated to a specific temperature known as the cloud point. ajgreenchem.comjocpr.comnih.gov

In this process, the analyte is entrapped within the hydrophobic core of the micelles. ajgreenchem.com Upon reaching the cloud point temperature, the solution separates into a small, surfactant-rich phase containing the concentrated analyte and a larger aqueous phase. jocpr.com A new analytical approach involving CPE coupled with spectrofluorimetric determination has been developed for triamterene in biological fluids. researchgate.net This method involves adjusting the pH of the urine or plasma sample to 7 and using Triton X-114 as the extracting surfactant. researchgate.net Key factors that influence the efficiency of CPE include the pH of the sample, surfactant concentration, addition of salt, extraction temperature and time, and centrifugation speed and time. researchgate.netjocpr.com

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Triamterene |

| Hydroxytriamterene |

Method Validation Parameters (Linearity, Accuracy, Precision, Selectivity, LOD, LOQ)

Method validation is a critical process that ensures an analytical procedure is suitable for its intended use by establishing documented evidence that the method consistently provides reliable and accurate data. globalresearchonline.net The key parameters for validating methods to quantify this compound, in accordance with international guidelines, include linearity, accuracy, precision, selectivity, limit of detection (LOD), and limit of quantitation (LOQ). globalresearchonline.netwjarr.com

Linearity: This parameter demonstrates the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. ashdin.com The relationship between concentration and the analytical signal is typically evaluated by linear regression analysis.

Accuracy: Accuracy refers to the closeness of the mean test results obtained by the method to the true value. unodc.org It is often assessed by analyzing samples with known concentrations of the analyte and comparing the measured value to the theoretical value, expressed as a percentage of recovery. globalresearchonline.net

Precision: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. globalresearchonline.net It is usually expressed as the relative standard deviation (RSD) and is assessed at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility. globalresearchonline.net

Selectivity/Specificity: Selectivity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. unodc.org For bioanalytical methods, this involves demonstrating a lack of interference from endogenous components in the biological matrix (e.g., plasma or urine).

Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. ashdin.com It is often determined based on the signal-to-noise ratio, typically requiring a ratio of 3:1. unodc.org

Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. ashdin.com It is the lowest point on the calibration curve.

Various studies have established and validated methods for quantifying this compound, primarily in urine and plasma. Capillary electrophoresis (CE) with UV and laser-induced fluorescence (LIF) detection, as well as HPLC with fluorescence detection, have been successfully validated. nih.govresearchgate.net

Below is a table summarizing the validation parameters from a representative analytical method for the quantification of this compound.

Table 1: Example Validation Parameters for this compound Quantification in Human Urine by Capillary Electrophoresis

| Parameter | UV Detection | Laser-Induced Fluorescence (LIF) Detection |

| Linearity Range | 400 - 4000 ng/mL | 50 - 4000 ng/mL |

| Limit of Quantitation (LOQ) | 400 ng/mL | 50 ng/mL |

| Precision (RSD%) | < 5% (intra-day and inter-day) | < 5% (intra-day and inter-day) |

| Accuracy (Recovery) | Not explicitly stated | 98.7% - 104.3% |

Data compiled from a study on the determination of triamterene and its main metabolite this compound in human urine by capillary electrophoresis. nih.gov

Application of Analytical Methods in Pharmacokinetic and Metabolic Studies

Validated analytical methods are indispensable for pharmacokinetic and metabolic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. srce.hr The quantification of this compound in biological fluids like plasma and urine over time allows for the determination of key pharmacokinetic parameters. drugbank.com

Following the administration of triamterene, concentrations of both the parent drug and its major metabolite, this compound, are measured in samples collected at various time points. drugbank.com These concentration-time data are then used to construct pharmacokinetic profiles. Studies have shown that after an oral dose of triamterene, the plasma concentration of this compound is significantly higher—often more than 10 times—than that of the unchanged parent drug. researchgate.netdrugbank.com This indicates extensive first-pass metabolism of triamterene to its sulfated metabolite. drugbank.com

The application of a specific and sensitive HPLC analytical method allowed researchers to study the pharmacokinetics in human volunteers. drugbank.com The findings revealed that while the plasma concentration of the sulfate conjugate was much higher, its renal clearance was lower than that of triamterene. drugbank.com This was attributed to the high degree of protein binding of the metabolite in plasma. drugbank.com Such detailed metabolic and pharmacokinetic investigations are only possible through the use of robust and fully validated analytical methods. nih.govrsc.org

Table 2: Pharmacokinetic Parameters of this compound in Human Plasma Following a Single Oral Dose of Triamterene

| Parameter | Mean Value (n=6) |

| Maximum Plasma Concentration (Cmax) | 231 ± 66 ng/mL |

| Time to Reach Cmax (Tmax) | 3.3 ± 1.2 hr |

| Area Under the Curve (AUC) | 1660 ± 410 ng·hr/mL |

| Renal Clearance (CLR) | 39 ± 14 mL/min |

| Unbound Fraction in Plasma | 0.10 ± 0.01 |

Data derived from a pharmacokinetic study in six normal male volunteers. drugbank.com

Clinical and Translational Significance of Hydroxytriamterene Sulfate

Biomarker Potential for Hepatic Function Assessment

The biotransformation of triamterene (B1681372) to hydroxytriamterene sulfate (B86663) is a critical indicator of liver function. researchgate.net Triamterene undergoes extensive first-pass metabolism in the liver, where it is hydroxylated to 4'-hydroxytriamterene, a reaction catalyzed by the cytochrome P450 enzyme CYP1A2. drugbank.comnih.gov This intermediate is then rapidly conjugated by cytosolic sulfotransferases to form hydroxytriamterene sulfate. drugbank.comresearchgate.net

In individuals with liver cirrhosis, the ability to hydroxylate triamterene is diminished. nih.govnih.gov This leads to elevated plasma concentrations of the parent drug, triamterene, and concurrently low levels of its metabolite, this compound. nih.govnih.gov For instance, in one study, patients with alcoholic cirrhosis exhibited significantly higher peak plasma concentrations of triamterene and lower concentrations of this compound compared to individuals with healthy liver function. nih.goviarc.fr This inverse relationship between triamterene and its sulfate metabolite levels suggests that the ratio of this compound to triamterene (HTMS/TA) in plasma and urine could serve as a diagnostic tool for assessing hepatic function. researchgate.net Furthermore, in cases of hepatitis, the biliary excretion of this compound is significantly reduced. researchgate.netnih.gov

| Patient Group | Peak Plasma Triamterene (ng/mL) | Peak Plasma this compound (ng/mL) |

|---|---|---|

| Without Liver Disease | 559 ± 48 | 2956 ± 320 |

| With Alcoholic Cirrhosis | 1434 ± 184 | 469 ± 84 |

Implications in Renal Dysfunction and Electrolyte Imbalance

While the liver is the primary site of triamterene metabolism, the kidneys are the main route of elimination for its active metabolite, this compound. nih.govnih.govpharmacompass.com Consequently, in individuals with impaired renal function, the clearance of this compound is significantly reduced, leading to its accumulation in the plasma. nih.govnih.govpharmacompass.com This accumulation is progressive and substantial, whereas the plasma concentrations of the parent drug, triamterene, remain relatively unchanged. nih.govnih.govpharmacompass.com Studies have shown a direct correlation between the reduction in creatinine (B1669602) clearance, an indicator of renal function, and the reduced excretion of both triamterene and this compound. nih.govnih.gov

The accumulation of this compound in patients with renal dysfunction can exacerbate the risk of electrolyte imbalances, particularly hyperkalemia (elevated serum potassium levels). drugs.comdrugs.com This is a significant concern as triamterene itself is a potassium-sparing diuretic. redwoodtoxicology.com The combination of reduced renal clearance and the inherent potassium-retaining properties of the drug and its active metabolite can lead to dangerously high potassium levels. drugs.com This risk is further amplified in elderly patients who often have age-related declines in renal function. drugs.comfda.govrxlist.com

Drug-Drug Interactions Involving Triamterene Metabolism and this compound

The metabolism of triamterene to this compound is susceptible to interactions with other drugs, which can alter its pharmacokinetic profile and clinical effects.

Interactions Affecting CYP1A2 Activity

The hydroxylation of triamterene is almost exclusively mediated by the cytochrome P450 enzyme CYP1A2. drugbank.comnih.gov Therefore, co-administration of drugs that inhibit or induce CYP1A2 activity can significantly impact the formation of this compound. nih.gov Strong inhibitors of CYP1A2, such as furafylline, can completely block the formation of 4'-hydroxytriamterene, the precursor to the sulfate conjugate. nih.gov Other substances that inhibit CYP1A2, like omeprazole, can also reduce its formation. nih.gov Conversely, inducers of CYP1A2 could potentially accelerate the metabolism of triamterene, leading to higher concentrations of this compound. nih.gov These interactions can alter the therapeutic and adverse effects of triamterene, making it crucial to consider a patient's concomitant medications. nih.gov

Impact of Co-administered Diuretics (e.g., Hydrochlorothiazide) on Metabolite Kinetics

| Compound | Parameter | Value |

|---|---|---|

| Triamterene | Terminal Half-Life (IV) | 255 ± 42 minutes |

| This compound | Terminal Half-Life (IV) | 188 ± 70 minutes |

| Triamterene | Peak Plasma Concentration (Oral) | 26.4 ± 17.7 ng/mL |

| This compound | Peak Plasma Concentration (Oral) | 779 ± 310 ng/mL |

Role in Genetic Diseases (e.g., Mucopolysaccharidosis I-Hurler Syndrome)

Currently, there is no direct evidence in the provided search results linking this compound to Mucopolysaccharidosis I-Hurler Syndrome or other specific genetic diseases beyond its metabolism being influenced by genetic polymorphisms in drug-metabolizing enzymes like CYP1A2. Mucopolysaccharidosis I (MPS I) is a lysosomal storage disorder caused by a deficiency of the alpha-L-iduronidase enzyme, leading to the accumulation of glycosaminoglycans. wikipedia.orgwikipedia.orgnih.gov Hurler syndrome is the most severe form of MPS I. wikipedia.orgnih.govclevelandclinic.org The provided information does not indicate a role for this compound in the pathophysiology or treatment of this genetic disorder.

Considerations in Doping Control and Forensic Analysis

This compound is a key analyte in doping control and forensic analysis due to the use of triamterene as a masking agent. redwoodtoxicology.comnih.gov Diuretics like triamterene can be abused by athletes to rapidly reduce body weight or to dilute urine in an attempt to mask the presence of other banned substances. researchgate.netnih.gov As this compound is the major metabolite of triamterene, its detection in urine is a primary indicator of triamterene use. redwoodtoxicology.comnih.gov

Analytical methods such as capillary electrophoresis with UV and laser-induced fluorescence detection, as well as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the sensitive and specific detection of both triamterene and this compound in urine samples. researchgate.netnih.gov The World Anti-Doping Agency (WADA) has established regulations regarding the presence of diuretics like triamterene in athletes' urine. researchgate.netbohrium.com The analysis of these compounds is performed in specialized forensic toxicology laboratories using validated and highly sensitive techniques. unodc.org

Future Directions and Research Gaps

Further Elucidation of Hydroxytriamterene Sulfate's Molecular Targets and Complete Pharmacodynamic Profile

The primary molecular target of hydroxytriamterene sulfate (B86663) is the epithelial sodium channel (ENaC) located in the distal nephron of the kidney. nih.govresearchgate.netwikipedia.org Blockade of this channel leads to a decrease in sodium reabsorption and, consequently, a reduction in potassium excretion, which is the basis of its diuretic and potassium-sparing effects. unict.itncats.io Research has shown that this compound inhibits the rat epithelial Na+ channel (rENaC) with an affinity approximately two-fold lower than its parent compound, triamterene (B1681372). nih.gov The inhibitory effect of triamterene and its derivatives, including the sulfate metabolite, is dependent on voltage and the pH of the surrounding environment. nih.gov

However, the complete pharmacodynamic profile of this compound is not fully understood. While its action on ENaC is well-documented, the potential for interaction with other molecular targets remains an area for further research. For instance, recent in silico studies have suggested that triamterene could act as a dual inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, both of which are implicated in cancer progression. mdpi.comnih.gov These findings open up the possibility that this compound may also have off-target effects that could be therapeutically relevant or contribute to adverse effects. Further research is needed to explore these potential interactions and to fully characterize the metabolite's activity at a molecular level.

Table 1: Known and Potential Molecular Targets of Triamterene and its Metabolites

| Target | Known/Potential | Implication | Supporting Evidence |

| Epithelial Sodium Channel (ENaC) | Known | Diuretic and potassium-sparing effects | nih.govresearchgate.netwikipedia.org |

| Dihydrofolate Reductase | Known | Antifolate activity | nih.gov |

| VEGFR-2 | Potential | Anticancer effects | mdpi.comnih.gov |

| c-Met | Potential | Anticancer effects | mdpi.comnih.gov |

| Takeda G protein-coupled receptor 5 (TGR5) | Potential | Regulation of glucose metabolism | researchgate.net |

Investigation of Long-Term Effects and Safety of Metabolite Accumulation in Specific Patient Populations

The accumulation of this compound is a significant concern in certain patient populations, particularly those with impaired renal function. nih.gov Since the metabolite is primarily eliminated through the kidneys, reduced renal function leads to its substantial and progressive accumulation in the plasma. nih.gov This is in contrast to the parent drug, triamterene, for which renal elimination is a minor pathway. nih.gov

Studies have also highlighted increased caution for triamterene use in geriatric patients, individuals with diabetes mellitus, and those with severe liver dysfunction, as these conditions can alter drug metabolism and excretion, potentially leading to metabolite accumulation. wikipedia.orgdrugs.comnih.gov In patients with alcoholic cirrhosis, for example, the peak plasma concentrations of triamterene are increased, while the concentrations of its sulfate metabolite are reduced, indicating altered metabolic processes. iarc.frpharmacompass.com The long-term consequences of such accumulation are not well-defined and represent a critical research gap. Further investigation is necessary to understand the chronic effects and safety profile of elevated this compound levels in these vulnerable populations.

Development of Advanced In Vitro and In Silico Models for Metabolite Research

The development and application of advanced research models are crucial for furthering our understanding of this compound. In vitro models have already proven valuable. For example, studies using human liver microsomes have been instrumental in identifying the specific cytochrome P450 enzymes responsible for the hydroxylation of triamterene, the rate-limiting step in the formation of its sulfate ester. researchgate.net The expression of rat ENaC subunits in Xenopus oocytes has allowed for detailed characterization of the inhibitory effects of triamterene and its derivatives. nih.gov

In silico models, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly being used to predict the interactions of drugs and their metabolites with biological targets. researchgate.netacs.orgnih.gov These computational approaches can screen large libraries of compounds, predict their binding affinities, and help to elucidate their mechanisms of action. mdpi.comsemanticscholar.org For instance, molecular docking has been used to investigate the binding of triamterene analogues to ENaC and to identify triamterene as a potential dual inhibitor of VEGFR-2 and c-Met. mdpi.comresearchgate.net Future development of more sophisticated in vitro and in silico models will be essential for more accurate prediction of metabolite behavior and for reducing the reliance on animal testing. researchgate.net

Exploration of Metabolomics Approaches for Comprehensive Triamterene Pathway Analysis

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach to comprehensively analyze the triamterene metabolic pathway. nih.gov By providing a snapshot of the metabolome, these techniques can identify not only the primary metabolites like this compound but also minor or previously unknown products of biotransformation. nih.govnih.gov

Both targeted and untargeted metabolomics can be employed. nih.gov A targeted approach can precisely quantify known metabolites in the triamterene pathway, while an untargeted approach can provide a broader view, potentially uncovering novel metabolic routes or interactions with other endogenous pathways. nih.gov Such comprehensive analysis can help in understanding the inter-individual variability in drug response and in identifying biomarkers that could predict therapeutic outcomes or adverse effects. nih.gov The integration of metabolomics data with genomic and proteomic information will provide a more holistic understanding of triamterene's disposition in the body.

Research into Genetic Polymorphisms Affecting this compound Formation and Elimination

The formation of this compound is dependent on the activity of drug-metabolizing enzymes, which can be influenced by genetic polymorphisms. waocp.org The hydroxylation of triamterene is primarily catalyzed by the cytochrome P450 enzyme CYP1A2. researchgate.netmdpi.com Genetic variations in the CYP1A2 gene can lead to altered enzyme activity, thereby affecting the rate of formation of hydroxytriamterene and its subsequent sulfation. mdpi.comuniroma1.it

Polymorphisms in other CYP enzymes, such as CYP2D6 and CYP2C19, are also known to cause significant inter-individual differences in drug metabolism. waocp.orgnih.gov While the direct role of these specific polymorphisms in triamterene metabolism is less clear, the potential for their involvement warrants further investigation. Research into the pharmacogenomics of triamterene and its metabolites can help in predicting an individual's metabolic phenotype, which could range from a poor to an ultrarapid metabolizer. waocp.orguniroma1.it This knowledge is crucial for personalizing therapy to maximize efficacy and minimize the risk of adverse events related to altered metabolite levels. nih.gov

Table 2: Key Enzymes and Genetic Factors in Triamterene Metabolism

| Enzyme/Gene | Role | Implication of Polymorphism | Supporting Evidence |

| CYP1A2 | Primary enzyme for triamterene hydroxylation | Altered rate of this compound formation | researchgate.netmdpi.com |

| Cytosolic Sulfotransferases | Conjugation of 4'-hydroxytriamterene | Potential for altered rate of sulfation | nih.govdrugbank.com |

| NR3C2 (Mineralocorticoid Receptor) | Target of aldosterone (B195564), indirectly affected by ENaC blockers | May influence response to triamterene | nih.govresearchgate.net |

Translational Studies Bridging Metabolite Research to Optimized Therapeutic Strategies

Translational research is key to bridging the gap between basic scientific findings on this compound and improved clinical practice. The ultimate goal of the research outlined in the preceding sections is to develop optimized therapeutic strategies for patients receiving triamterene.

For example, a deeper understanding of the metabolite's pharmacodynamics and the impact of genetic polymorphisms could lead to the development of pharmacogenomic testing to guide dosing. nih.gov This would be particularly beneficial for at-risk populations, such as the elderly and those with renal or hepatic impairment, to avoid metabolite accumulation and potential toxicity. nih.govdrugs.commdpi.com Furthermore, insights from in silico and metabolomics studies could lead to the design of new diuretic agents with improved efficacy and safety profiles. researchgate.net By connecting fundamental metabolite research to clinical outcomes, healthcare providers can better tailor treatment to individual patient needs, thereby maximizing the therapeutic benefits of triamterene while minimizing risks.

Q & A

Q. What analytical methods are most reliable for detecting and quantifying hydroxytriamterene sulfate in biological matrices?

this compound can be quantified using luminescence-based techniques (e.g., solid-phase luminescence) due to its fluorescent properties. For urine samples, capillary electrophoresis with ultraviolet absorbance or laser-induced fluorescence detection achieves high sensitivity (detection limits <10 ng/mL) and specificity, minimizing interference from other metabolites . Method validation should include recovery studies (80–110%) and cross-reactivity testing against structurally similar compounds like triamterene and its glucuronide derivatives.

Q. What are the pharmacokinetic parameters of this compound in mammalian models?

In rats, this compound exhibits a renal clearance rate of 0.15–0.17 L/min after oral or intravenous administration, with ~50% excreted unchanged in urine. Tissue distribution studies in Sprague-Dawley rats show preferential accumulation in kidneys (peak concentration: 20–30 µg/g within 20 minutes post-dose) due to active tubular secretion . Plasma protein binding exceeds 90%, reducing bioavailability compared to the parent drug triamterene .

Q. How does this compound contribute to nephrolithiasis in long-term studies?

this compound is less lithogenic than triamterene but contributes to crystal formation at urinary concentrations >30 µg/mL. In vitro models using synthetic urine demonstrate that its solubility decreases in the presence of calcium oxalate, promoting heterogeneous nucleation. Polarized light microscopy can differentiate triamterene spherules (Maltese cross pattern) from other crystals .

Advanced Research Questions

Q. How can experimental designs address contradictions in this compound’s tissue distribution across species?

Discrepancies between rodent and primate studies (e.g., higher renal accumulation in rats vs. baboons) require species-specific pharmacokinetic modeling. Use isolated perfused kidney (IPK) models to isolate pH-dependent reabsorption mechanisms . Incorporate radiolabeled tracers (e.g., [14C]-triamterene) to track metabolite distribution and validate findings against mass spectrometry imaging (MSI) data .

Q. What methodological gaps exist in current assays for this compound’s sulfotransferase-mediated metabolism?

Existing in vitro sulfotransferase (SULT) assays often overlook inter-individual variability in enzyme isoforms (e.g., SULT1A1 vs. SULT1E1). Optimize assays using human hepatocyte co-cultures with CRISPR-Cas9 knockout models to isolate isoform-specific activity. Measure kinetic parameters (Km, Vmax) under physiologically relevant glutathione concentrations to account for redox interference .

Q. How can conflicting data on this compound’s protein binding be resolved?

Reported protein binding ranges (55–91%) stem from methodological differences in equilibrium dialysis vs. ultrafiltration. Standardize protocols using isotonic buffers (pH 7.4) and pre-dose albumin quantification. Surface plasmon resonance (SPR) can characterize binding kinetics to specific plasma proteins (e.g., α1-acid glycoprotein) .

Q. What experimental models best replicate this compound’s interaction with diuretic co-therapies?

Crossover studies in healthy volunteers reveal that hydrochlorothiazide co-administration reduces this compound’s renal excretion by 20–30% . To dissect mechanisms, employ proximal tubule cell monolayers (e.g., HK-2 cells) with siRNA knockdown of OAT1/OAT3 transporters. Pair with microdialysis probes to monitor real-time urinary metabolite shifts .

Methodological Considerations

- Data Contradiction Analysis : Use meta-regression to harmonize interspecies pharmacokinetic data, adjusting for body surface area and glomerular filtration rate (GFR) differences .

- Experimental Design : For mechanistic studies, prioritize ex vivo models (e.g., IPK) over in vivo systems to control confounding variables like enterohepatic recirculation .

- Analytical Validation : Cross-validate luminescence and MS assays using NIST-traceable reference standards to ensure reproducibility across labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products